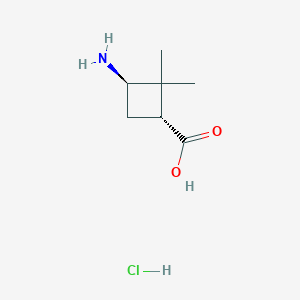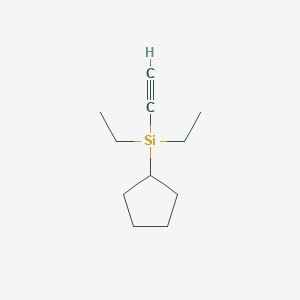
Ethynylcyclopentyldiethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynylcyclopentyldiethylsilane is an organosilicon compound with the molecular formula C11H20Si. It is a transparent liquid used primarily in research and industrial applications. The compound is known for its unique structure, which includes an ethynyl group attached to a cyclopentyl ring and two ethyl groups bonded to silicon. This structure imparts specific chemical properties that make it valuable in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethynylcyclopentyldiethylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with diethylchlorosilane, followed by the addition of ethynylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethynylcyclopentyldiethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Substitution: The ethynyl group can be substituted with other functional groups, such as halogens or alkyl groups, to create derivatives with different chemical properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while alkylation can involve alkyl halides
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various halogenated or alkylated silanes
Applications De Recherche Scientifique
Ethynylcyclopentyldiethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the development of silicon-based biomaterials, which have applications in drug delivery and tissue engineering.
Medicine: Research into silicon-based drugs and diagnostic agents often involves this compound as a precursor.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of ethynylcyclopentyldiethylsilane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the silicon atom can interact with oxygen or nitrogen-containing compounds. These interactions can lead to the formation of stable siloxane bonds, which are crucial in many of its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyldiphenylmethylsilane: Similar structure but with phenyl groups instead of cyclopentyl and ethyl groups.
Bis(phenylethynyl)dimethylsilane: Contains two phenylethynyl groups and dimethylsilane.
1,3-Bis(trimethylsilyl)ethynylbenzene: Features ethynyl groups attached to a benzene ring with trimethylsilyl groups .
Uniqueness
Ethynylcyclopentyldiethylsilane is unique due to its combination of an ethynyl group with a cyclopentyl ring and diethylsilane. This structure provides distinct reactivity and stability, making it valuable in applications where other similar compounds may not perform as well .
Propriétés
Formule moléculaire |
C11H20Si |
|---|---|
Poids moléculaire |
180.36 g/mol |
Nom IUPAC |
cyclopentyl-diethyl-ethynylsilane |
InChI |
InChI=1S/C11H20Si/c1-4-12(5-2,6-3)11-9-7-8-10-11/h1,11H,5-10H2,2-3H3 |
Clé InChI |
XZCITMHGROVEDL-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(C#C)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






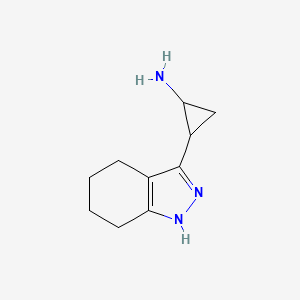
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
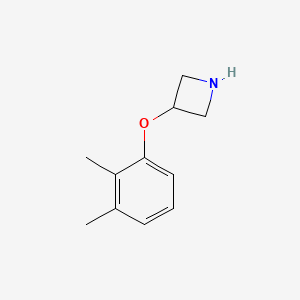

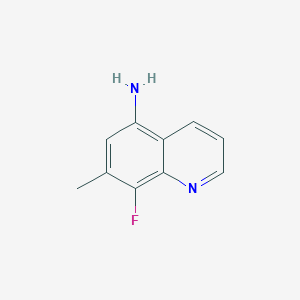
![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)

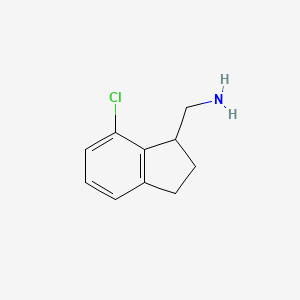
![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
